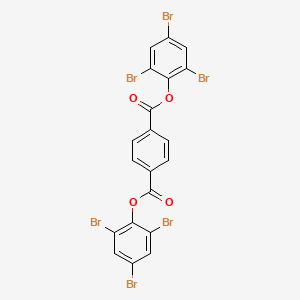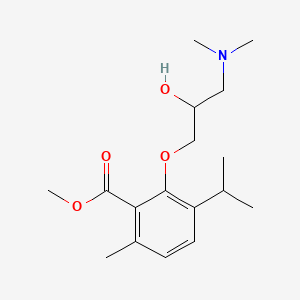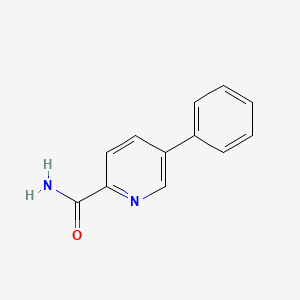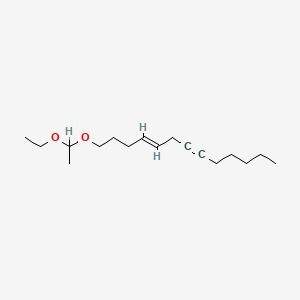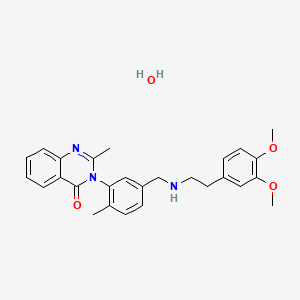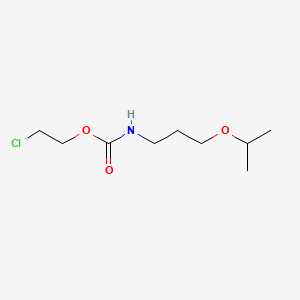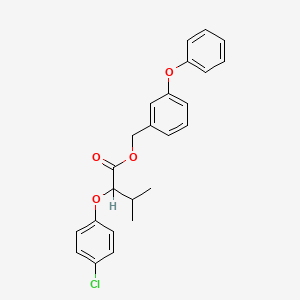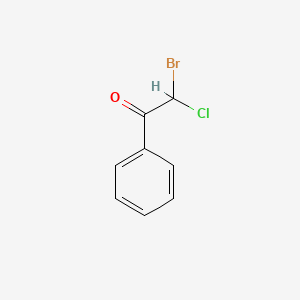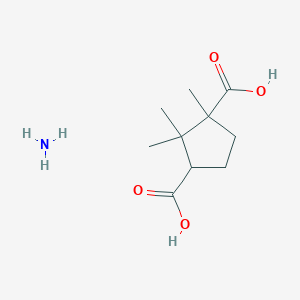
Ammonium camphorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium camphorate is a chemical compound with the molecular formula C₁₀H₁₆O₄·H₃N. It is the ammonium salt of camphoric acid, which is derived from camphor. Camphor is a naturally occurring compound found in the wood of the camphor laurel tree (Cinnamomum camphora). This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
Ammonium camphorate can be synthesized through the neutralization reaction between camphoric acid and ammonium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows:
C10H16O4+NH4OH→C10H16O4⋅NH3+H2O
Industrial Production Methods
Industrial production of this compound involves the large-scale neutralization of camphoric acid with ammonium hydroxide. The reaction is conducted in stainless steel reactors to ensure purity and prevent contamination. The resulting this compound is then filtered, dried, and crystallized to obtain the final product.
化学反应分析
Types of Reactions
Ammonium camphorate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form camphoric acid and other oxidation products.
Reduction: It can be reduced to form camphor and other reduction products.
Substitution: this compound can undergo substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an acidic medium.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere.
Substitution: Common reagents include various metal salts that can replace the ammonium ion.
Major Products Formed
Oxidation: Camphoric acid and other oxidized derivatives.
Reduction: Camphor and other reduced derivatives.
Substitution: Metal camphorates and other substituted derivatives.
科学研究应用
Ammonium camphorate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other camphor derivatives.
Biology: It is used in studies related to enzyme inhibition and as a model compound for studying biological processes.
Medicine: this compound has been investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of ammonium camphorate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit certain enzymes, leading to anti-inflammatory and analgesic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and enzymes involved in inflammatory responses.
相似化合物的比较
Ammonium camphorate can be compared with other similar compounds, such as:
Sodium camphorate: Similar in structure but with sodium as the cation instead of ammonium.
Potassium camphorate: Similar in structure but with potassium as the cation instead of ammonium.
Calcium camphorate: Similar in structure but with calcium as the cation instead of ammonium.
Uniqueness
This compound is unique due to its specific ammonium ion, which imparts distinct properties compared to other camphorates. Its solubility, reactivity, and biological activity can differ significantly from those of sodium, potassium, or calcium camphorates.
属性
CAS 编号 |
5985-93-3 |
|---|---|
分子式 |
C10H19NO4 |
分子量 |
217.26 g/mol |
IUPAC 名称 |
azane;1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H16O4.H3N/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14;/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14);1H3 |
InChI 键 |
WZIODFVXWAKQFE-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)O)C.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



